molecular formula C18H22ClN3O3 B1391207 Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 931359-26-1

Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No. B1391207
M. Wt: 363.8 g/mol
InChI Key: JFWQIYABICLKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a useful research compound. Its molecular formula is C18H22ClN3O3 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis : Tert-butyl derivatives of triazaspiro compounds, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, have been studied for their crystal structures. These compounds exhibit mirror symmetry and adopt specific conformations, which can provide insights into molecular interactions and stability (Dong et al., 1999).

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of new spirocyclic derivatives, involving tert-butyl triazaspiro compounds. This synthesis process is crucial for developing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • Antiviral Activity Evaluation : Spirothiazolidinone derivatives, related to tert-butyl triazaspiro compounds, have been synthesized and evaluated for their antiviral activity. These compounds showed promising activity against influenza and human coronavirus, highlighting the potential of such structures in antiviral drug development (Apaydın et al., 2020).

  • Application in NMR Spectroscopy : Tert-butyl triazaspiro compounds have been utilized in NMR spectroscopy for determining the absolute configuration of complex molecules. This application is significant in stereochemical analysis and in the synthesis of chiral compounds (Jakubowska et al., 2013).

  • Development of Glucagon Receptor Antagonists : Tert-butyl diazaspiro compounds have been instrumental in the discovery of potent glucagon receptor antagonists. These compounds offer a new therapeutic approach for controlling blood glucose levels, especially in diabetic conditions (Demong et al., 2014).

properties

IUPAC Name

tert-butyl 3-(4-chlorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-17(2,3)25-16(24)22-10-8-18(9-11-22)20-14(15(23)21-18)12-4-6-13(19)7-5-12/h4-7H,8-11H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWQIYABICLKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 2
Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 4
Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 5
Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 6
Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

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